1-Bromo-5-fluoro-3-methoxy-2-(methoxymethoxy)benzene
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Overview
Description
1-Bromo-5-fluoro-3-methoxy-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C9H10BrFO3. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
The synthesis of 1-Bromo-5-fluoro-3-methoxy-2-(methoxymethoxy)benzene typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 5-fluoro-2-(methoxymethoxy)benzene followed by methoxylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the solvent . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-5-fluoro-3-methoxy-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new compounds.
Oxidation and Reduction: The methoxy groups can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the compound into its corresponding alcohols.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions, forming biaryl or styrene derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-5-fluoro-3-methoxy-2-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules that target specific biological pathways.
Medicine: It is utilized in the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-5-fluoro-3-methoxy-2-(methoxymethoxy)benzene depends on its application. In chemical reactions, the bromine and fluorine atoms act as reactive sites for nucleophilic substitution and coupling reactions. The methoxy groups can undergo oxidation or reduction, altering the compound’s reactivity and properties. The molecular targets and pathways involved vary based on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
1-Bromo-5-fluoro-3-methoxy-2-(methoxymethoxy)benzene can be compared with similar compounds such as:
1-Bromo-3-fluoro-2-(methoxymethoxy)benzene: Similar in structure but lacks the additional methoxy group, leading to different reactivity and applications.
1-Bromo-3-methoxy-5-trifluoromethyl-benzene: Contains a trifluoromethyl group instead of a fluorine atom, resulting in distinct chemical properties and uses.
5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene:
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H10BrFO3 |
---|---|
Molecular Weight |
265.08 g/mol |
IUPAC Name |
1-bromo-5-fluoro-3-methoxy-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C9H10BrFO3/c1-12-5-14-9-7(10)3-6(11)4-8(9)13-2/h3-4H,5H2,1-2H3 |
InChI Key |
QNDBYLWCYHFEHV-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C(C=C1Br)F)OC |
Origin of Product |
United States |
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